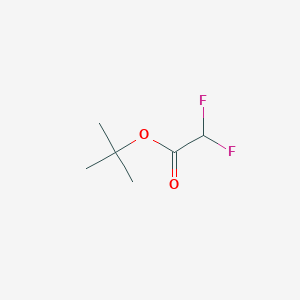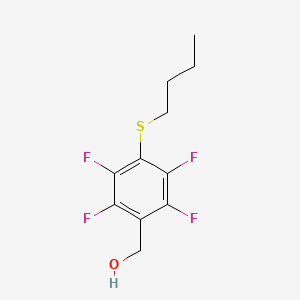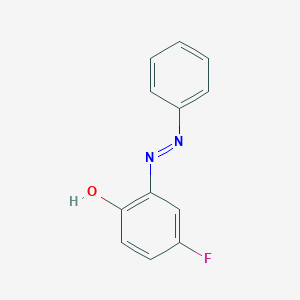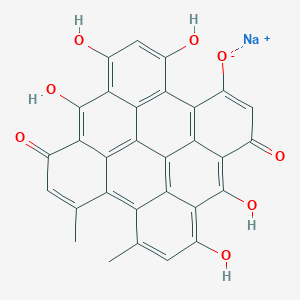
6-(4-Fluoro-2-hydroxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluoro-2-hydroxyphenyl)picolinic acid (also known as 6-FHPPA) is an organic compound with a wide range of applications in scientific research. It is a crystalline solid with a molecular weight of 200.14 g/mol, a melting point of 225-227°C, and a boiling point of 407.4°C. 6-FHPPA is a valuable tool for researchers due to its unique properties, such as its solubility in a variety of organic solvents and its high thermal stability. In addition, it is a relatively inexpensive compound that is widely available. This makes it an attractive option for scientists looking to use it in their research.
科学的研究の応用
6-FHPPA has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of organic molecules. In addition, it has been used to study the structure and reactivity of organic molecules, as well as to study the interactions between molecules. It has also been used to study the biological activity of proteins and enzymes.
作用機序
The mechanism of action of 6-FHPPA is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can bind to and activate other molecules. This activation can lead to chemical reactions that can be used to synthesize new molecules or to study the structure and reactivity of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FHPPA are not well understood. However, it is known that the compound can bind to and activate other molecules, which can lead to chemical reactions that can be used to synthesize new molecules or to study the structure and reactivity of existing molecules. It is also believed that the compound can act as an antioxidant, which means that it can help protect cells from oxidative damage caused by free radicals.
実験室実験の利点と制限
6-FHPPA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is widely available. In addition, it is soluble in a variety of organic solvents, and it has a high thermal stability. This makes it a useful tool for researchers. However, 6-FHPPA does have some limitations. It is not as soluble in water as some other compounds, and it is not as stable in air as some other compounds.
将来の方向性
There are several potential future directions for 6-FHPPA research. One potential direction is to study its effect on the structure and reactivity of proteins and enzymes. Additionally, research could be done to study the compound’s potential as an antioxidant, as well as its potential use in drug development. Another potential direction is to study its potential as a catalyst in organic synthesis reactions. Finally, research could be done to explore the potential of 6-FHPPA as a ligand in coordination chemistry.
合成法
6-FHPPA can be synthesized in a variety of ways, including a reaction between 4-fluoro-2-hydroxyphenylacetic acid and picolinic acid. This reaction is carried out in an inert solvent, such as acetonitrile, at a temperature of 80-90°C. The reaction is complete after two hours, and the product is then purified by recrystallization.
特性
IUPAC Name |
6-(4-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-7-4-5-8(11(15)6-7)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNHHPUMJKGJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)



![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)





